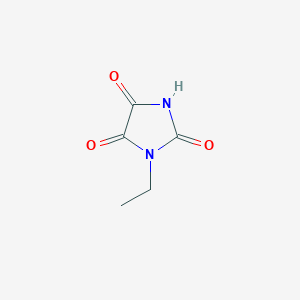

1-Éthylimidazolidine-2,4,5-trione

Vue d'ensemble

Description

VUF-8929 est un médicament à petite molécule qui agit comme un inhibiteur des canaux calciques. Il a été initialement développé par MSD Oss BV et a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier pour ses propriétés anti-ischémiques . Le composé a une formule moléculaire de C23H23F2NO et est connu pour sa capacité à réduire la charge de travail du cœur et à augmenter le flux coronaire .

Applications De Recherche Scientifique

Chemistry: As a calcium channel inhibitor, VUF-8929 is of interest in the study of ion channel modulation and its effects on cellular processes.

Biology: The compound’s ability to modulate calcium channels makes it a valuable tool for investigating calcium signaling pathways in biological systems.

Medicine: VUF-8929 has shown promise as a cardioprotective agent due to its anti-ischemic properties.

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour VUF-8929 ne sont pas largement documentées dans les sources accessibles au public. On sait que le composé est un dérivé de la diphénylalkylamine, structurellement apparenté à la prénylamine . Les méthodes de production industrielle de VUF-8929 impliqueraient probablement des techniques standard de synthèse organique utilisées pour des médicaments à petites molécules similaires, notamment des synthèses en plusieurs étapes, des processus de purification et de caractérisation.

Analyse Des Réactions Chimiques

VUF-8929 subit diverses réactions chimiques typiques des inhibiteurs des canaux calciques. Ces réactions comprennent :

Oxydation : Le composé peut subir des réactions d’oxydation, qui peuvent modifier ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans VUF-8929, affectant potentiellement son activité.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Chimie : En tant qu’inhibiteur des canaux calciques, VUF-8929 est intéressant dans l’étude de la modulation des canaux ioniques et de ses effets sur les processus cellulaires.

Biologie : La capacité du composé à moduler les canaux calciques en fait un outil précieux pour étudier les voies de signalisation du calcium dans les systèmes biologiques.

Médecine : VUF-8929 s’est avéré prometteur comme agent cardioprotecteur en raison de ses propriétés anti-ischémiques.

Mécanisme D'action

VUF-8929 exerce ses effets en inhibant les canaux calciques dépendants du voltage. Cette inhibition réduit l’afflux d’ions calcium dans les cellules cardiaques, réduisant ainsi la charge de travail du cœur et augmentant le flux coronaire . Les cibles moléculaires de VUF-8929 comprennent les canaux calciques de type L, qui jouent un rôle crucial dans la contraction et la relaxation des muscles cardiaques .

Comparaison Avec Des Composés Similaires

VUF-8929 est structurellement apparenté à d’autres dérivés de la diphénylalkylamine, tels que la prénylamine. Il est unique par ses propriétés dilatatrices coronariennes sélectives et son potentiel comme agent cardioprotecteur . Des composés similaires comprennent :

Prénylamine : Un autre dérivé de la diphénylalkylamine ayant des propriétés de blocage des canaux calciques.

Gallopamil : Un bloqueur des canaux calciques utilisé dans le traitement des maladies cardiovasculaires.

Vérapamil : Un bloqueur des canaux calciques bien connu utilisé dans le traitement de l’hypertension et de l’angine de poitrine.

VUF-8929 se distingue par ses propriétés anti-ischémiques spécifiques et son potentiel pour réduire la charge de travail du cœur tout en augmentant le flux coronaire .

Activité Biologique

1-Ethylimidazolidine-2,4,5-trione is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

- CAS Number : 57012-86-9

1-Ethylimidazolidine-2,4,5-trione exhibits significant biological activity primarily through its role as an inhibitor of cholinergic enzymes. This is particularly relevant for conditions such as Alzheimer's disease (AD), where the inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

Enzyme Inhibition

Research indicates that derivatives of imidazolidine-2,4,5-triones have shown potent inhibitory effects on AChE and butyrylcholinesterase (BChE). Notably, compounds derived from this scaffold demonstrated higher inhibitory activity than standard drugs such as rivastigmine and galanthamine:

| Compound | AChE IC (μmol/L) | BChE IC (μmol/L) |

|---|---|---|

| 1-Ethylimidazolidine-2,4,5-trione | 1.66 | Not specified |

| Rivastigmine | Higher than 1.66 | Not specified |

| Galanthamine | Lower than 1.66 | Not specified |

The highest observed inhibitory activity was recorded at IC = 1.66 μmol/L for specific derivatives .

Antimicrobial Activity

In addition to cholinergic enzyme inhibition, imidazolidine-2,4,5-triones have exhibited notable antimicrobial properties. For instance, certain derivatives have been reported to possess antifungal and antibacterial activities against various pathogens. The structure-activity relationships (SAR) suggest that modifications to the imidazolidine ring can enhance these properties .

In Vitro Studies

A study highlighted the synthesis of various 1-substituted imidazolidine-2,4,5-triones and their evaluation against AChE and BChE. The results indicated that many synthesized compounds not only inhibited these enzymes effectively but also demonstrated favorable lipophilicity profiles conducive to bioavailability .

Cytotoxicity Assessments

Cytotoxicity studies using the MTT assay on glioblastoma cell lines revealed that while some compounds showed significant toxicity at higher concentrations, others maintained low toxicity while exhibiting potent inhibitory effects on DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). This balance between efficacy and safety is crucial for drug development .

Propriétés

IUPAC Name |

1-ethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGJKMRHILAFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391229 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-86-9 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.